REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].CN1C(=O)N(C)CCC1.Cl[CH2:19][CH2:20][CH2:21][C:22]1([C:32]([O:34][CH3:35])=[O:33])[CH2:27][CH2:26][CH2:25][CH:24]([C:28]([O:30][CH3:31])=[O:29])[CH2:23]1>C1COCC1>[C:24]12([C:28]([O:30][CH3:31])=[O:29])[CH2:23][C:22]([C:32]([O:34][CH3:35])=[O:33])([CH2:27][CH2:26][CH2:25]1)[CH2:21][CH2:20][CH2:19]2 |f:0.1|
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Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
CN1CCCN(C1=O)C
|
Name
|
dimethyl 1-(3-chloropropyl)cyclohexane-1,3-dicarboxylate
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
ClCCCC1(CC(CCC1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature over a period of 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
After quenched with saturated ammonium chloride (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
The residue was diluted with water (300 mL)
|
Type
|
EXTRACTION
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Details
|
extracted with dichloromethane (4×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate: 20/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C12(CCCC(CCC1)(C2)C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.32 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |